molecular formula C10H19NO3 B3382193 (Octylcarbamoyl)formic acid CAS No. 3151-48-2

(Octylcarbamoyl)formic acid

Cat. No. B3382193
CAS RN: 3151-48-2
M. Wt: 201.26 g/mol
InChI Key: VYHZNGLVVFUBAX-UHFFFAOYSA-N
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Description

Formic acid is the simplest carboxylic acid. It is a colorless liquid with a pungent, penetrating odor at room temperature . It is an important intermediate in chemical synthesis and occurs naturally, most famously in the venom of bee and ant stings .


Synthesis Analysis

Formic acid can be produced through various methods. One typical process involves formic acid and a strong alkali (e.g., sodium methoxide) reacting under high pressure to produce methyl formate, which then undergoes hydrolysis to produce formic acid .


Molecular Structure Analysis

Formic acid is a simple molecule with the formula HCOOH. It consists of a single carbon atom double-bonded to an oxygen atom (forming a carbonyl group), and also single-bonded to a hydroxyl group (OH) and a hydrogen atom .


Chemical Reactions Analysis

Formic acid can undergo various chemical reactions. For example, it can be oxidized to produce CO2 . It can also react with nitric acid, undergoing an autocatalytic reaction .


Physical And Chemical Properties Analysis

Formic acid is a colorless liquid with a pungent odor. It is miscible with water and most polar organic solvents, and is somewhat soluble in hydrocarbons . It has a melting point of 8°C and a boiling point of 100°C .

Mechanism of Action

The mechanism of action of formic acid can vary depending on the context. In biological systems, for example, formic acid can induce oxidative stress, inhibit protein biosynthesis, and activate intracellular metabolic pathways of energy production .

Safety and Hazards

Formic acid is classified as a hazardous substance. It is flammable and can cause severe skin burns and eye damage. It is also toxic if inhaled .

properties

IUPAC Name

2-(octylamino)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-8-11-9(12)10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHZNGLVVFUBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Octylcarbamoyl)formic acid

Synthesis routes and methods

Procedure details

To a solution of ethyl N-(n-octyl)oxamate (5 g., 0.022 mole) in methanol (50 ml.) is added slowly NaOH solution (20 ml. of 1 N NaOH diluted with 25 ml. of H2O). After standing for one hour, the mixture is evaporated until the residue is mainly solid. 6 N HCl solution (75 ml.) is added. After stirring for 1 hour the solids are removed by filtration and dried. The yield of N-(n-octyl)oxamic is 3.85 g. (m.p. 89°-93° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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